molecular formula C18H17FN2 B14227744 6-fluoro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 529476-82-2

6-fluoro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B14227744
CAS No.: 529476-82-2
M. Wt: 280.3 g/mol
InChI Key: PJOFZJTZSMTXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a heterocyclic compound that belongs to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the cyclization of appropriate precursors under specific conditions One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with a tryptamine derivative in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1,2,3,4-tetrahydro-beta-carboline: Another beta-carboline derivative with similar structural features.

    6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline: A chlorinated analog with potentially different biological activities.

Uniqueness

6-fluoro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

529476-82-2

Molecular Formula

C18H17FN2

Molecular Weight

280.3 g/mol

IUPAC Name

6-fluoro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C18H17FN2/c1-11-2-4-12(5-3-11)17-18-14(8-9-20-17)15-10-13(19)6-7-16(15)21-18/h2-7,10,17,20-21H,8-9H2,1H3

InChI Key

PJOFZJTZSMTXCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.